5-Heptadecylresorcinol is primarily derived from whole grain cereals, especially rye. It serves as a biomarker for whole grain consumption due to its presence in significant amounts in these grains. The compound is classified under phenolic lipids, which are known for their antioxidant properties and potential health benefits .
The synthesis of 5-heptadecylresorcinol can be achieved through various organic chemistry methods. One common approach involves the alkylation of resorcinol with long-chain fatty acids or their derivatives. The following steps outline a typical synthetic route:
5-Heptadecylresorcinol has a molecular formula of and a molecular weight of approximately 394.6 g/mol. Its structure features:
The structural representation can be depicted as follows:
This structure contributes to its lipophilicity and biological activity, influencing its interaction with cellular membranes and biological pathways .
5-Heptadecylresorcinol participates in various chemical reactions typical for phenolic compounds:
These reactions are crucial for modifying the compound's properties for specific applications in pharmacology and nutrition.
The mechanism of action of 5-heptadecylresorcinol primarily involves its role as an activator of metabolic pathways associated with mitochondrial function and adipocyte regulation:
5-Heptadecylresorcinol exhibits several notable physical and chemical properties:
These properties are essential for its application in food science and pharmacology.
The applications of 5-heptadecylresorcinol span various fields:
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